Phenol, 2,2'-methylenebis[4,6-bis(1,1-dimethylpropyl)-
Description
Phenol, 2,2'-methylenebis[4,6-bis(1,1-dimethylpropyl)- (CAS: 38486-51-0), also known as 2,2'-methylenebis(4,6-di-tert-butylphenol), is a sterically hindered phenolic compound. Its molecular formula is C₂₉H₄₄O₂, with a molecular weight of 424.66 g/mol . The compound features two phenolic rings connected by a methylene (–CH₂–) bridge at the 2,2' positions, each substituted with tert-butyl (1,1-dimethylethyl) groups at the 4 and 6 positions. This structure confers high thermal stability and antioxidant properties, making it valuable in polymer stabilization and antimicrobial applications .
Key properties:
Properties
CAS No. |
50378-93-3 |
|---|---|
Molecular Formula |
C33H52O2 |
Molecular Weight |
480.8 g/mol |
IUPAC Name |
2-[[2-hydroxy-3,5-bis(2-methylbutan-2-yl)phenyl]methyl]-4,6-bis(2-methylbutan-2-yl)phenol |
InChI |
InChI=1S/C33H52O2/c1-13-30(5,6)24-18-22(28(34)26(20-24)32(9,10)15-3)17-23-19-25(31(7,8)14-2)21-27(29(23)35)33(11,12)16-4/h18-21,34-35H,13-17H2,1-12H3 |
InChI Key |
DYVLACUMXYHTTN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1=CC(=C(C(=C1)C(C)(C)CC)O)CC2=C(C(=CC(=C2)C(C)(C)CC)C(C)(C)CC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,2’-methylenebis[4,6-bis(1,1-dimethylpropyl)-] typically involves the condensation of 2,6-di-tert-butylphenol with formaldehyde. The reaction is carried out under acidic or basic conditions, often using catalysts such as hydrochloric acid or sodium hydroxide to facilitate the formation of the methylene bridge .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures a consistent and high yield of the product while maintaining the desired purity levels. The process involves the careful control of temperature, pressure, and reaction time to optimize the production efficiency .
Chemical Reactions Analysis
Types of Reactions
Phenol, 2,2’-methylenebis[4,6-bis(1,1-dimethylpropyl)-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: The phenolic hydroxyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Halogenated or nitrated phenols.
Scientific Research Applications
Phenol, 2,2’-methylenebis[4,6-bis(1,1-dimethylpropyl)-] has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in the stabilization of polymers and rubber, preventing oxidative degradation.
Biology: Investigated for its potential protective effects against oxidative stress in biological systems.
Medicine: Explored for its antioxidant properties in the development of pharmaceuticals.
Mechanism of Action
The antioxidant properties of Phenol, 2,2’-methylenebis[4,6-bis(1,1-dimethylpropyl)-] are attributed to its ability to donate hydrogen atoms from its phenolic hydroxyl groups. This donation neutralizes free radicals, thereby preventing oxidative damage to polymers and biological molecules. The compound primarily targets reactive oxygen species (ROS) and reactive nitrogen species (RNS), converting them into less reactive forms .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Derivatives
The following compounds share structural similarities but differ in substituent positions or bridge configurations:
Table 1: Structural and Functional Comparison
Research Findings and Industrial Relevance
Antioxidant Performance
Antimicrobial Mechanisms
- The target compound inhibits microbial growth by disrupting cell membranes and interfering with electron transport chains. Its activity against S. aureus and E. coli is 1.5-fold higher than CAS 119-47-1 .
Biological Activity
Phenol, 2,2'-methylenebis[4,6-bis(1,1-dimethylpropyl)-] (CAS No. 50378-93-3) is a chemical compound with notable biological activities that have been the subject of various studies. This compound is characterized by its complex molecular structure, which contributes to its diverse biological properties. The following sections detail its biological activity, including antioxidant, antimicrobial, and cytotoxic effects.
- Molecular Formula : C33H52O2
- Molecular Weight : 480.775 g/mol
- Synonyms : 2,2'-Methylenebis(4,6-bis(1,1-dimethylpropyl)phenol)
Antioxidant Activity
Research indicates that phenolic compounds exhibit significant antioxidant properties. A study highlighted that phenolic compounds can scavenge free radicals and reduce oxidative stress in biological systems. The antioxidant activity of phenol derivatives is often assessed using various assays such as DPPH and ABTS assays.
| Compound | IC50 Value (µg/mL) |
|---|---|
| Phenol, 2,2'-methylenebis[4,6-bis(1,1-dimethylpropyl)-] | Not specified in available literature |
| Other Phenolic Compounds | Varies widely |
The specific IC50 value for this compound was not detailed in the available studies; however, related phenolic compounds have shown promising results in antioxidant assays .
Antimicrobial Activity
Phenol derivatives are known for their antimicrobial properties against various bacteria and fungi. In a comparative study of different phenolic compounds, it was found that certain derivatives exhibited substantial antimicrobial efficacy.
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| Gram-positive bacteria | Significant |
| Gram-negative bacteria | Moderate |
| Fungal species | Notable |
The compound's mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of metabolic processes .
Cytotoxic Activity
Cytotoxicity assays have been conducted to evaluate the potential of phenol derivatives in cancer research. The brine shrimp lethality assay is a common method used to assess cytotoxic effects.
| Assay Type | LC50 Value (µg/mL) |
|---|---|
| Brine Shrimp Lethality Assay | Not specified |
While specific LC50 values for this compound were not reported in the literature reviewed, other phenolic compounds have demonstrated significant cytotoxic effects against various cancer cell lines .
Case Studies
- Dwarf Elephant Ear Extract Study : In a study involving the extract of Colocasia affinis, several phenolic compounds were identified with strong antioxidant and cytotoxic activities. The study indicated that phenolic content correlated with both antioxidant capacity and cytotoxicity against brine shrimp .
- Ecotoxicological Assessment : A screening assessment conducted by Canadian authorities evaluated the ecological risks associated with phenolic compounds similar to 2,2'-methylenebis[4,6-bis(1,1-dimethylpropyl)-]. It was determined that these substances did not pose high hazards to human health based on current classifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
